molecular formula C15H10O7 B1598647 4-(4-Carboxyphenoxy)phthalic acid CAS No. 7717-74-0

4-(4-Carboxyphenoxy)phthalic acid

Cat. No.: B1598647
CAS No.: 7717-74-0
M. Wt: 302.23 g/mol
InChI Key: OQHBPEZKDSWIIE-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenoxy)phthalic acid is a chemical compound characterized by its unique structure, which includes a phthalic acid moiety and a 4-carboxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxyphenoxy)phthalic acid typically involves the reaction of phthalic anhydride with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxyphenoxy)phthalic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Carboxyphenoxy)phthalic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and other biological targets.

  • Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Carboxyphenoxy)phthalic acid exerts its effects depends on its specific application. For example, in drug delivery, the compound may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

4-(4-Carboxyphenoxy)phthalic acid can be compared to other similar compounds, such as:

  • Phthalic acid derivatives: These compounds share the phthalic acid core but differ in their substituents.

  • Benzoic acid derivatives: Similar in structure to the 4-carboxyphenoxy group, but with different functional groups.

List of Similar Compounds

  • Phthalic acid

  • Benzoic acid

  • 4-Hydroxybenzoic acid

  • Other phthalic acid derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-carboxyphenoxy)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-13(17)8-1-3-9(4-2-8)22-10-5-6-11(14(18)19)12(7-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHBPEZKDSWIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394528
Record name STK360634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7717-74-0
Record name STK360634
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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